REACTION_CXSMILES
|
[C:1]([O:6][C:7](=[O:11])[C:8]([CH3:10])=C)(=O)[C:2](C)=C.O[CH2:13][CH2:14][N:15](CC)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>N1C=CC=CC=1>[C:7]([O:6][CH2:1][CH2:2][N:15]([CH2:14][CH3:13])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:11])[CH:8]=[CH2:10]
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC(C(=C)C)=O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
OCCN(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 55° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling the mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCN(C1=CC=CC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |